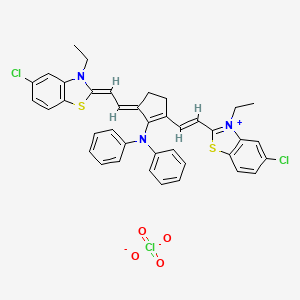N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Photonics and Nano-photonics
Scientific Field: Photonics and Nano-photonics
Summary of the Application: IR-140 is used in the creation of PMMA polymer thin films, which are doped with IR-140 dye molecules.
Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations (0.7%, 0.8%, 0.9% and 1.0%), spin-coated on a silica layer grown on silicon wafers.
Results or Outcomes: The optimal IR-140 weight ratio concentration producing maximum gain in amplified spontaneous emission measurements in the near-infrared (~880 nm) is determined.
Application in Biophotonics
Scientific Field: Biophotonics
Summary of the Application: IR-140 is used in the creation of J-aggregates with absorption maximum at 1040 nm.
Methods of Application: J-aggregates of IR-140 are created by aggregating IR-140 dyes in hollow mesoporous silica nanoparticles (NPs).
Results or Outcomes: The J-aggregates show excellent photothermal performance, including intense photoacoustic response, and a high photothermal conversion efficiency value.
Application in Infrared Spectroscopy
Scientific Field: Forensic Science
Summary of the Application: Infrared spectroscopy is applied to many research topics, including forensic sciences.
Methods of Application: The technique involves the interaction between electromagnetic radiation in the infrared spectral range and matter.
Application in Integrated Optics
Scientific Field: Integrated Optics
Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations, spin-coated on a silica layer grown on silicon wafers.
Results or Outcomes: The maximum material gain was obtained for the 0.9% weight ratio sample.
Application in Forensic Science
Summary of the Application: IR-140 can be used in the analysis of various geological and non-geological materials such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic.
Application in Image Science
Scientific Field: Image Science
Summary of the Application: Kodak’s deep Image Science portfolio is leveraged across applications as diverse as enhancing printed graphics, securing information through the printing process and enhancing the functionality of any printed image or pattern.
Methods of Application: The science behind this element of a printed feature is woven into the printing process and expressed in the materials’ features – whether visible or invisible.
N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline; perchlorate is a complex organic compound characterized by its intricate structure, which includes multiple functional groups and aromatic systems. The presence of benzothiazole moieties suggests potential applications in pharmaceuticals and materials science due to their biological activity and photophysical properties. The perchlorate counterion indicates that this compound may exhibit interesting ionic interactions and solubility properties in various solvents.
As the specific application of Kodak IR 140 is unknown, there is no information available on its mechanism of action in a scientific research context.
For example, perchlorate salts can undergo reduction to chlorate or chloride in the presence of suitable reductants, which may be relevant in the context of environmental chemistry or analytical applications .
The synthesis of N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline; perchlorate can be achieved through several synthetic routes:
- Condensation Reactions: The formation of the benzothiazole moieties can be achieved via condensation reactions between appropriate thioketones and amines.
- Cyclization: The cyclopentene structure can be formed through cyclization reactions involving diene precursors.
- Salt Formation: The final step involves the formation of the perchlorate salt by reacting the synthesized organic base with perchloric acid or a perchlorate salt in an appropriate solvent.
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The unique structure of N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline; perchlorate suggests potential applications in:
- Pharmaceuticals: As a potential drug candidate due to its biological activity.
- Materials Science: In developing new materials with specific optical or electronic properties.
- Agricultural Chemicals: As a possible pesticide or herbicide due to its structural similarity to known agrochemicals.
Interaction studies involving this compound could focus on its binding affinity with biological targets such as enzymes or receptors. Additionally, studies on its interaction with various solvents could provide insights into its solubility and stability profiles. Given that perchlorate ions are known to interact with various biological systems, examining how this compound behaves in biological environments would be critical for assessing its safety and efficacy .
Several compounds share structural similarities with N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-y)ethenyl]-5-[ (2Z)-2-(5-chloro - 3 - ethyl - 1 , 3 - benzothiazol - 2 - ylidene) ethylidene] cyclopenten - 1 - yl] - N - phenylaniline; perchlorate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzothiazole | C7H5NS | Basic structure shared with the target compound; widely studied for biological activity. |
| Chlorobenzothiazole | C7H4ClN | Contains chlorine; known for antifungal properties. |
| Phenylalanine Derivatives | C9H11NO2 | Amino acid derivative; used in pharmaceuticals; less complex than target compound. |
These compounds highlight the uniqueness of N-[...]; perchlorate due to its complex multi-functional structure and potential applications in various fields.
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








